![molecular formula C10H14N2O5 B12410030 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one, also known as uridine, is a nucleoside that consists of a pyrimidine base attached to a ribose sugar. It is a key component of ribonucleic acid (RNA) and plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common approach involves the condensation of uracil with ribose-1-phosphate in the presence of a phosphorylase enzyme. Another method includes the chemical synthesis of uridine from uracil and a protected ribose derivative, followed by deprotection steps.
Industrial Production Methods: In industrial settings, uridine is often produced via fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce uridine, which is then extracted and purified from the fermentation broth.
Analyse Chemischer Reaktionen
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uridine-5’-monophosphate (UMP) using oxidizing agents such as potassium permanganate.
Reduction: Reduction of uridine can yield dihydrouridine, a modified nucleoside found in some RNA molecules.
Substitution: Uridine can participate in nucleophilic substitution reactions, where the hydroxyl groups on the ribose moiety are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Uridine-5’-monophosphate (UMP).
Reduction: Dihydrouridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of RNA and other nucleic acid analogs.
Biology: Plays a role in the regulation of gene expression and cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, such as Alzheimer’s disease and bipolar disorder.
Industry: Used in the production of pharmaceuticals and as a dietary supplement to support cognitive function and liver health.
Wirkmechanismus
Uridine exerts its effects through several mechanisms:
RNA Synthesis: Uridine is incorporated into RNA during transcription, playing a crucial role in the synthesis of RNA molecules.
Gene Regulation: Uridine and its derivatives can influence gene expression by modulating the activity of various enzymes and transcription factors.
Neuroprotection: Uridine has been shown to enhance synaptic plasticity and support neuronal health, potentially through the activation of specific signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway.
Vergleich Mit ähnlichen Verbindungen
Cytidine: Another nucleoside with a similar structure, but with a cytosine base instead of uracil.
Thymidine: A nucleoside with a thymine base, commonly found in deoxyribonucleic acid (DNA).
Adenosine: A nucleoside with an adenine base, involved in various cellular processes including energy transfer.
Uniqueness of Uridine: Uridine is unique due to its specific role in RNA synthesis and its potential therapeutic applications in neurological disorders. Unlike cytidine and thymidine, which are primarily involved in DNA synthesis, uridine is a key component of RNA and plays a distinct role in gene regulation and cellular metabolism.
Eigenschaften
Molekularformel |
C10H14N2O5 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-10(5-13)7(15)6(14)8(17-10)12-4-2-3-11-9(12)16/h2-4,6-8,13-15H,5H2,1H3/t6-,7?,8+,10+/m0/s1 |
InChI-Schlüssel |
MKIZZXNZJLIWIA-JIDVSUIFSA-N |
Isomerische SMILES |
C[C@]1(C([C@@H]([C@@H](O1)N2C=CC=NC2=O)O)O)CO |
Kanonische SMILES |
CC1(C(C(C(O1)N2C=CC=NC2=O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



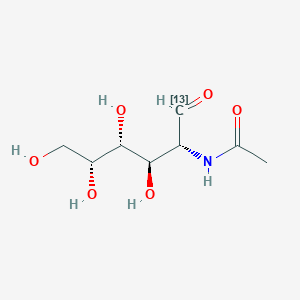
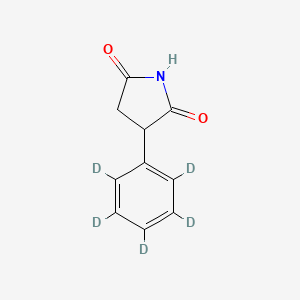
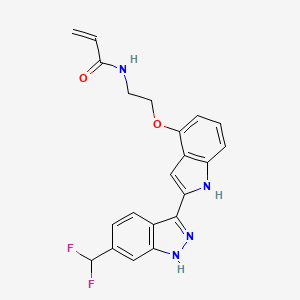
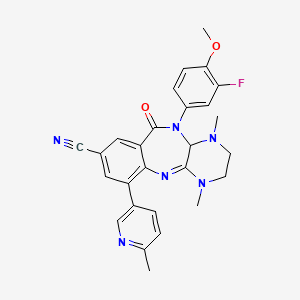
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
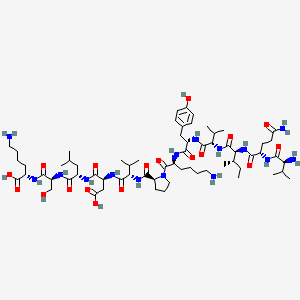
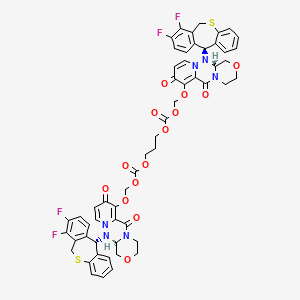
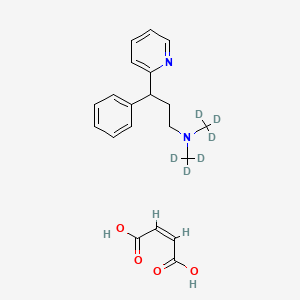
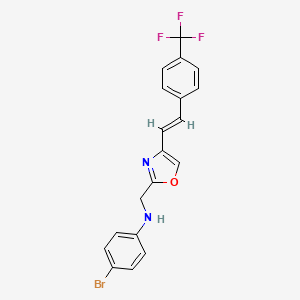
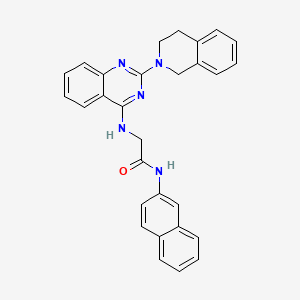
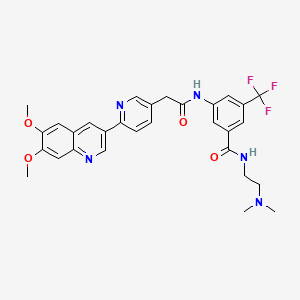
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
